3-chloro-4-fluoro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
"3-chloro-4-fluoro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide" is a complex organic compound notable for its unique structure that features a sulfonamide group linked to a benzene ring with chloro and fluoro substituents, as well as a furan-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide involves several key steps:
Formation of the furan-pyrazole moiety: : The initial step involves synthesizing the furan-3-yl pyrazole via a cyclization reaction of appropriate precursors under acidic or basic conditions.
Sulfonylation: : The benzene sulfonyl chloride is reacted with an appropriate amine precursor to form the sulfonamide linkage.
Substitution reactions: : The chloro and fluoro groups are introduced through halogenation reactions involving specific reagents such as chlorine or fluorine gas or their respective salts.
Industrial Production Methods
Industrial production would likely optimize these synthetic routes for scalability, employing continuous flow reactors to manage the exothermic halogenation steps and ensuring precise control of reaction conditions to maintain high yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of carboxylic acids or other oxygenated derivatives.
Reduction: : Reduction can occur at the sulfonamide or pyrazole moieties, potentially leading to the formation of amines or hydrazines.
Substitution: : Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, where nucleophiles like thiols, amines, or alkoxides may displace the halogens.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄)
Reducing agents: : Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Nucleophiles: : Sodium methoxide (NaOMe), Ammonia (NH₃), Thiols (R-SH)
Major Products
The major products formed from these reactions vary widely based on the specific reagents and conditions but can include:
Oxidized furan derivatives
Reduced sulfonamide or pyrazole compounds
Substituted benzene derivatives with various nucleophile groups attached
Scientific Research Applications
3-chloro-4-fluoro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide has shown promise in several areas:
Medicinal Chemistry: : This compound is being explored for its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors in cancer therapy.
Materials Science: : Its unique structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or as a precursor in polymer synthesis.
Biological Studies: : It is used in the study of enzyme inhibition and binding affinity due to its sulfonamide group, which is known to interact with various biological targets.
Industrial Applications: : The compound's stability and reactivity profile make it useful in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules:
Enzyme inhibition: : The sulfonamide group can mimic the substrate of various enzymes, leading to competitive inhibition.
Receptor binding: : The pyrazole and furan rings provide a rigid scaffold that can bind to specific receptors, modulating their activity.
Pathways involved: : These interactions can affect pathways related to cell signaling, apoptosis, and metabolic processes, making the compound relevant in cancer research and other therapeutic areas.
Comparison with Similar Compounds
Compared to other similar compounds, 3-chloro-4-fluoro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide stands out due to its specific substitutions and functional groups.
Similar Compounds
3-chloro-4-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide: : Lacks the pyrazole-furan moiety, resulting in different biological activity.
4-fluoro-N-(2-pyridyl)benzene-1-sulfonamide: : Contains a pyridine ring instead of a pyrazole, altering its binding affinity and selectivity.
N-{2-(1H-indol-3-yl)ethyl}-3-chlorobenzene-1-sulfonamide: : The indole group confers distinct pharmacological properties, useful in different therapeutic areas.
The uniqueness of this compound lies in its combined structural features, making it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O3S/c16-14-7-13(1-2-15(14)17)24(21,22)19-4-5-20-9-12(8-18-20)11-3-6-23-10-11/h1-3,6-10,19H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXPALYNSLCZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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